molecular formula C15H24ClNO2 B12770635 Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride CAS No. 97182-68-8

Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride

Cat. No.: B12770635
CAS No.: 97182-68-8
M. Wt: 285.81 g/mol
InChI Key: OPRJBPJGNFQUHQ-UHFFFAOYSA-N
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Description

Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a dimethylbutylamino group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with 2-bromo-1-(1,3-dimethylbutyl)ethanone under basic conditions to form the intermediate. This intermediate is then subjected to reductive amination with 1,3-dimethylbutylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The methoxyphenyl group plays a crucial role in binding to the active sites of enzymes, while the dimethylbutylamino group influences the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-((1,3-dimethylbutyl)amino)-1-(4-methoxyphenyl)-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

97182-68-8

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-methylpentan-2-ylamino)ethanone;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-11(2)9-12(3)16-10-15(17)13-5-7-14(18-4)8-6-13;/h5-8,11-12,16H,9-10H2,1-4H3;1H

InChI Key

OPRJBPJGNFQUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NCC(=O)C1=CC=C(C=C1)OC.Cl

Origin of Product

United States

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